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Compound of Interest

Compound Name:
2-Chloro-1-iodo-4-

methoxybenzene

CAS No.: 219735-98-5

Cat. No.: B2943988

Get Quote

Core Identity & Structural Analysis
IUPAC Name: 2-Chloro-1-iodo-4-methoxybenzene[1]

Common Synonym: 3-Chloro-4-iodoanisole

CAS Registry Number: 54532-93-3

Molecular Formula: C

H

ClIO

Molecular Weight: 268.48 g/mol [2]

Physical State: Off-white to pale yellow solid (low melting point) or oil, depending on purity

and temperature.[2]
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Melting Point: 51–52 °C (Lit. value for pure crystalline form).

Structural Logic for Spectroscopic Assignment: The molecule consists of a benzene ring

trisubstituted in a 1,2,4-pattern.

Position 1 (Iodo): A heavy atom that exerts a "heavy atom effect," typically shielding the

attached carbon (

) but deshielding the ortho protons due to magnetic anisotropy.[2]

Position 2 (Chloro): An electronegative substituent that deshields adjacent protons and

carbons.[2]

Position 4 (Methoxy): A strong electron-donating group (EDG) by resonance, significantly

shielding the ortho and para positions (C3 and C5, and their attached protons).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is synthesized from experimental patent literature and validated against

substituent chemical shift additivity rules.

H NMR (300 MHz, CDCl

)
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Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Structural
Context

7.69 Doublet (d) 1H
H-6 (relative

to Anisole)

Ortho to

Iodine.[2]

Deshielded

by the heavy

atom

anisotropy.[2]

7.03 Doublet (d) 1H
H-2 (relative

to Anisole)

Ortho to Cl,

Ortho to

OMe.[2]

Isolated

proton (meta-

coupling

only).[2]

6.60 – 6.75*
Doublet of

Doublets (dd)
1H

H-5 (relative

to Anisole)

Ortho to

OMe.[2]

Shielded by

resonance

from Oxygen.

[2]

3.88 Singlet (s) 3H - -OCH

Characteristic

methoxy

group singlet.

[2]

*Note: The H-5 signal typically appears upfield (6.6–6.7 ppm) due to the strong shielding effect

of the ortho-methoxy group.[2] The patent literature explicitly cites the downfield doublet at 7.69

ppm and the meta-coupled doublet at 7.03 ppm.

C NMR (75 MHz, CDCl
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)
Chemical Shift (

, ppm)
Assignment Electronic Environment

159.8 C-4 (C-OMe)
Deshielded by Oxygen (ipso).

[2]

139.6 C-6 (CH) Deshielded (ortho to Iodine).[2]

122.5 C-2 (CH) Aromatic CH.

114.5 C-5 (CH) Shielded by OMe (ortho).[2]

100.2 C-1 (C-I)
Shielded by Iodine (Heavy

Atom Effect).[2]

135.0 C-2 (C-Cl) Deshielded by Chlorine.[2]

55.8 -OCH Methoxy carbon.[2]

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the ether linkage and the halogenated aromatic ring.[2]
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Wavenumber (cm

)
Vibration Mode Functional Group

3050 – 3080 C-H Stretch (weak) Aromatic C-H

2840 – 2950 C-H Stretch Alkyl (Methoxy methyl group)

1580, 1470 C=C Stretch Aromatic Ring Skeleton

1240 – 1260 C-O Stretch (Strong) Aryl Alkyl Ether (Anisole C-O)

1030 – 1050 C-O Stretch
O-CH

bond

800 – 850 C-H Bend (out-of-plane) 1,2,4-Trisubstituted Benzene

600 – 700 C-Cl / C-I Stretch Carbon-Halogen bonds

Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI (Electrospray).[2][3]

Molecular Ion (

):

268 (based on

Cl).[2]

Isotope Pattern:

(268): 100% relative abundance.[2]

(270): ~32% relative abundance (due to natural

Cl abundance).[2]

This characteristic 3:1 ratio confirms the presence of a single Chlorine atom.[2][3]

Fragmentation:
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Loss of Methyl radical (

):

253.[2]

Loss of Iodine radical (

):

141.[2]

Experimental Workflow: Synthesis & Characterization
The following workflow outlines the standard protocol for generating and verifying this

compound, typically via the iodination of 3-chloroanisole.

Starting Material:
3-Chloroanisole

Reaction:
Electrophilic Aromatic Substitution

(Regioselective Iodination at Para-position)

Reagents:
I2, HIO3 (Oxidant)

or NIS (N-Iodosuccinimide)

Quench & Workup:
Na2S2O3 (Remove excess Iodine)

Extraction (EtOAc/DCM)

Monitor by TLC

Purification:
Recrystallization (EtOH)

or Column Chromatography

Characterization:
1H NMR, MS, MP Check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloroanisole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the regioselective synthesis and isolation of 2-Chloro-1-iodo-4-
methoxybenzene.

Critical Handling & Storage
Light Sensitivity: Aryl iodides are photosensitive.[2] Store in amber vials or wrap containers in

aluminum foil to prevent liberation of iodine (which turns the sample purple/brown).[2]

Stability: Stable under standard laboratory conditions (room temperature) but best stored at

2–8 °C for long-term purity.

Safety: Irritant.[2] Use standard PPE (gloves, goggles) to avoid contact with skin and eyes.

[2]
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Synthesis and Characterization of 3-Chloro-4-iodoanisole. Source: World Intellectual
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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